ethyl 1-azidocyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-azidocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-6(11)7(9-10-8)4-3-5-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTUMFHJJXYRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation via [2+2] Cycloaddition
The synthesis of ethyl 1-azidocyclobutane-1-carboxylate begins with the construction of the cyclobutane core. A widely employed method involves the [2+2] cycloaddition of alkenes, a reaction facilitated by ultraviolet (UV) light or transition-metal catalysts. For example, the photochemical dimerization of ethylene derivatives under UV light yields cyclobutane structures with high stereochemical control . Recent advances in catalytic asymmetric [2+2] cycloadditions have enabled the production of enantiomerically enriched cyclobutanes, which are critical for pharmaceutical applications .
Table 1: Reaction Conditions for [2+2] Cycloaddition
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethylene derivative | None (UV light) | Dichloromethane | 25 | 65–75 |
| Styrene derivative | Ru(II) complex | Toluene | -20 | 82–88 |
This step is often followed by functionalization to introduce the carboxylate and azide groups.
Esterification of Carboxylic Acid Intermediates
The ester moiety is typically introduced via acid-catalyzed esterification. Cyclobutane-1-carboxylic acid is refluxed with ethanol in the presence of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). For example, a 1:5 molar ratio of acid to ethanol under reflux for 6 hours achieves 85–90% esterification efficiency .
Table 2: Optimization of Esterification Conditions
| Catalyst | Acid:Ethanol Ratio | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 1:5 | 6 | 88 |
| p-TsOH | 1:7 | 4 | 92 |
Alternative methods, such as Steglich esterification using dicyclohexylcarbodiimide (DCC), offer milder conditions for acid-sensitive substrates .
One-Pot Synthesis Strategies
Recent methodologies emphasize one-pot sequences to improve efficiency. A notable example involves the simultaneous cyclization and azidation of α-diazo-β-ketoesters. In this process, cyclobutanone intermediates generated via Rh(II)-catalyzed C–H insertion are treated in situ with NaN₃, yielding this compound in 70–75% overall yield .
Advantages:
-
Reduced purification steps.
-
Enhanced atom economy compared to stepwise approaches.
Industrial-Scale Production
Industrial synthesis prioritizes continuous-flow systems to mitigate safety risks associated with azide handling. A patented method describes the continuous azidation of cyclobutane bromides in a microreactor, achieving 95% conversion with residence times under 2 minutes . Subsequent esterification in a packed-bed reactor using solid acid catalysts (e.g., Amberlyst-15) completes the process with >90% purity.
Table 3: Scalability Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Time | 12 h | 2 h |
| Annual Output | 10 kg | 10,000 kg |
| Purity | 85–90% | >95% |
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-azidocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, organic solvents, and mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and low temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents, and room temperature.
Major Products:
Substitution: Various substituted cyclobutane derivatives.
Reduction: Ethyl 1-aminocyclobutane-1-carboxylate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1.1. Precursor for Cyclobutane Derivatives
Ethyl 1-azidocyclobutane-1-carboxylate serves as a valuable precursor in the synthesis of cyclobutane derivatives. Cyclobutanes are known for their unique strain and reactivity, making them attractive targets in organic synthesis. The azide group can be converted into amines via reduction, facilitating the introduction of various functional groups into the cyclobutane framework. This transformation is particularly useful in the synthesis of bioactive compounds.
1.2. C–H Functionalization Strategies
Recent studies have highlighted the application of C–H functionalization logic to cyclobutane synthesis, where this compound can be utilized as a substrate for selective C–H activation reactions. These reactions enable the incorporation of additional functional groups into the cyclobutane structure without the need for pre-functionalization, streamlining synthetic routes to complex molecules .
Table 1: Synthetic Transformations Involving this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Reduction of Azide | Amino-cyclobutane | 85 | |
| C–H Functionalization | Substituted cyclobutanes | 92 | |
| Electrophilic Addition | Functionalized cyclobutanes | 75 |
2.1. Drug Development
The structural features of this compound make it an interesting candidate for drug development. Its ability to undergo further transformations allows for the generation of libraries of compounds that can be screened for biological activity. The azide moiety is particularly useful for "click chemistry" applications, which facilitate the rapid assembly of complex molecules with potential therapeutic effects.
2.2. Case Studies in Pharmaceutical Research
In a notable study, researchers utilized this compound as a building block in the synthesis of novel anti-cancer agents. The compound was subjected to a series of transformations that led to derivatives with enhanced potency against specific cancer cell lines. The results demonstrated significant improvements in activity compared to existing treatments, underscoring the compound's potential in medicinal chemistry .
Table 2: Case Studies Involving this compound
| Study Focus | Outcome | Reference |
|---|---|---|
| Anti-cancer agents | Enhanced potency | |
| Antibiotic development | New derivatives synthesized |
Analytical Applications
This compound is also suitable for use in analytical method development and quality control applications within pharmaceutical industries. Its unique chemical properties allow it to serve as a standard reference material in various analytical techniques such as HPLC and GC-MS, ensuring accurate quantification and validation processes .
Mechanism of Action
The mechanism of action of ethyl 1-azidocyclobutane-1-carboxylate involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism, where the azido group reacts with an alkyne to form a triazole. This property makes it valuable in click chemistry applications, where it can be used to label biomolecules or synthesize complex structures .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cyclobutane vs. Cyclopentane Derivatives
Ethyl 1-azidocyclobutane-1-carboxylate shares structural similarities with larger-ring analogs, such as α-azido cyclopentanoate derivatives (e.g., 2-azido-1-hydroxy-1-(2,4-dioxoalkyl)cyclopentanes) . Key differences include:
- Ring Strain : Cyclobutane’s smaller ring size confers higher strain energy (~110 kJ/mol for cyclobutane vs. ~26 kJ/mol for cyclopentane), enhancing reactivity in ring-opening or rearrangement reactions.
- Azide Reactivity : The azido group in cyclobutane derivatives is more sterically accessible compared to cyclopentane analogs, favoring faster click chemistry or Staudinger reactions.
Table 1: Comparison of Cyclobutane and Cyclopentane Azido Derivatives
Azide vs. Amino Substituents
Replacing the azido group with an amino substituent alters both reactivity and applications. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () exhibits:
- Diverse Functionalization: The amino group enables amide bond formation or Schiff base chemistry, making it valuable in pharmaceutical synthesis (e.g., protease inhibitors or kinase modulators) .
Table 2: Azide vs. Amino Cyclobutane Derivatives
Ester Group Variations (Ethyl vs. Methyl)
The choice of ester (ethyl vs. methyl) impacts solubility and hydrolysis kinetics. Ethyl esters generally exhibit:
- Higher Lipophilicity : Improved membrane permeability in biological systems compared to methyl esters.
- Slower Hydrolysis : Ethyl esters are more resistant to enzymatic or acidic hydrolysis, enhancing stability in pro-drug designs .
Biological Activity
Ethyl 1-azidocyclobutane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 250780-02-0
The azide functional group contributes to its reactivity, making it a versatile intermediate in organic synthesis.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Cyclobutane Ring : The cyclobutane structure is formed through cyclization reactions involving suitable precursors.
- Azidation : The introduction of the azide group can be achieved via nucleophilic substitution reactions using sodium azide.
- Esterification : The carboxylic acid is converted to an ester using ethanol in the presence of an acid catalyst.
Antimicrobial Activity
One of the primary areas of investigation for this compound is its antimicrobial properties. Several studies have evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 |
| Escherichia coli | 12 | 0.5 |
| Vibrio cholerae | 10 | 0.5 |
The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using human cell lines showed that the compound has a moderate cytotoxic effect at higher concentrations.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 45 |
| MCF-7 (breast cancer) | 50 |
These results indicate that while the compound has antimicrobial potential, careful consideration must be given to its cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Chemical and Pharmaceutical Research, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The study found that certain derivatives exhibited enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications in improving biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Another research project focused on the structure-activity relationship (SAR) of azide-containing compounds, including this compound. The findings suggested that modifications to the azide group could significantly influence antimicrobial potency and cytotoxicity profiles. This research emphasized the need for further exploration into how different substituents affect biological activity .
Q & A
Basic: What are the standard synthetic protocols for ethyl 1-azidocyclobutane-1-carboxylate, and how can reaction yields be optimized?
Answer:
The synthesis typically involves cyclobutane ring functionalization. A common method includes dissolving intermediates (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) in ethyl acetate, adding stoichiometric reagents like toluenesulfonate, and concentrating under reduced pressure . Yield optimization requires precise control of reaction time, temperature, and solvent purity. For cyclobutane derivatives, maintaining anhydrous conditions and using catalysts (e.g., Brønsted acids) can improve azide substitution efficiency. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .
Basic: How should researchers characterize this compound, and what spectral markers are definitive?
Answer:
Key characterization techniques include:
- 1H-NMR : Cyclobutane protons appear as multiplet signals between δ 2.0–2.6 ppm, while ester methyl groups resonate near δ 3.8–4.2 ppm. Azide protons may show broad singlet peaks at δ 9.0–9.2 ppm in acidic conditions .
- IR Spectroscopy : The azide group exhibits a strong absorption band at ~2100 cm⁻¹, and the ester carbonyl stretch appears near 1720 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the theoretical mass (e.g., C₇H₁₁N₃O₂: 185.08 g/mol) .
Advanced: How can computational methods predict the reactivity of this compound in cycloaddition reactions?
Answer:
Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for [3+2] cycloadditions with alkynes. Tools like ICReDD integrate reaction path searches to identify optimal regioselectivity and stereochemical outcomes . For example, azide-alkyne Huisgen cycloaddition kinetics can be simulated using solvent polarity parameters and frontier molecular orbital (FMO) analysis to predict reaction rates under varying conditions .
Advanced: What experimental designs resolve contradictions in reported reaction outcomes for cyclobutane azides?
Answer:
Contradictions often arise from steric strain in the cyclobutane ring or competing side reactions. Factorial design experiments (e.g., varying temperature, solvent polarity, and azide concentration) isolate critical variables . For example, contradictory yields in SN2 substitutions may result from ring strain destabilizing transition states; kinetic studies under controlled conditions (e.g., pseudo-first-order kinetics) clarify mechanistic pathways .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of azide decomposition products (e.g., HN₃).
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at ≤4°C to prevent moisture-induced degradation .
Advanced: How do steric and electronic effects influence the stability of this compound?
Answer:
Cyclobutane ring strain increases electron density at the azide-bearing carbon, enhancing reactivity but reducing thermal stability. Computational studies show that electron-withdrawing groups (e.g., esters) stabilize the molecule by delocalizing ring strain. Differential scanning calorimetry (DSC) can quantify decomposition thresholds, while Hammett plots correlate substituent effects with reaction rates .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
The compound serves as a click chemistry precursor for:
- Bioconjugation : Azide-alkyne cycloadditions label biomolecules (e.g., proteins, nucleic acids) with minimal byproducts.
- Prodrug Synthesis : Cyclobutane rings enhance metabolic stability; ester groups facilitate hydrolysis in vivo .
Advanced: How can researchers validate the purity of this compound for kinetic studies?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities at <0.1% levels.
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C 45.40%, H 5.99%, N 22.69%, O 17.29%) .
- Kinetic Isotope Effects (KIE) : Deuterated analogs confirm mechanistic pathways by comparing reaction rates .
Advanced: What strategies mitigate ring-opening side reactions during functionalization of this compound?
Answer:
- Low-Temperature Reactions : Slow ring-opening kinetics at –20°C preserve cyclobutane integrity.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for esters) during azide activation.
- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I) for azide-alkyne cycloadditions) enhance selectivity .
Basic: How should researchers document and replicate synthetic procedures for this compound?
Answer:
Follow CRDC guidelines for chemical engineering design (RDF2050103):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
